N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
This compound belongs to a class of synthesized derivatives with potential biological activities. For example, a study by Sunder and Maleraju (2013) discusses the synthesis of related compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Another study highlights the synthesis and evaluation of similar compounds for anticancer and antiviral activities, indicating their potential in therapeutic applications (Havrylyuk et al., 2013).
Environmental and Agricultural Applications
Research also explores the environmental impact and usage of related chloroacetamide compounds in agriculture. For instance, studies have investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes (Coleman et al., 2000), the adsorption and mobility of similar compounds in soils (Peter & Weber, 1985), and the breakdown patterns of chloroacetamide herbicides in aquatic systems (Graham et al., 1999).
Pharmacological Considerations
The pharmacological aspects of related compounds are also a research focus. This includes studies on the pharmacokinetics and disposition of thiouracil derivatives in animals and humans (Dong et al., 2016) and the induction of human cytochrome P450 enzymes by thiouracil derivatives (Moscovitz et al., 2018).
Chemical Synthesis and Analysis
The compound's relevance in chemical synthesis and analysis is also noteworthy, such as in the green synthesis of related aminophenyl acetamide compounds for dye production (Qun-feng, 2008) and the development of novel thiazole derivatives with antimicrobial activities (Saravanan et al., 2010).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-12-3-5-14(10-16(12)22)25-8-7-23-19(20(25)27)29-11-18(26)24-13-4-6-17(28-2)15(21)9-13/h3-10H,11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGWMQFMWLILEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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